molecular formula C22H30Cl2N2O3S B4906185 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-phenylmethoxypropane-2-thiol;dihydrochloride

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-phenylmethoxypropane-2-thiol;dihydrochloride

Cat. No.: B4906185
M. Wt: 473.5 g/mol
InChI Key: UFQXYJIIGSKVJL-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-phenylmethoxypropane-2-thiol;dihydrochloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole group, a piperazine ring, and a phenylmethoxypropane-thiol moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-phenylmethoxypropane-2-thiol;dihydrochloride involves multiple steps, including the formation of the benzodioxole group and the piperazine ring. One common synthetic route involves the reaction of 1,3-benzodioxole with piperazine in the presence of a suitable catalyst. The resulting intermediate is then reacted with phenylmethoxypropane-2-thiol under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-phenylmethoxypropane-2-thiol;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the benzodioxole or piperazine rings.

    Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkoxides. .

Scientific Research Applications

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-phenylmethoxypropane-2-thiol;dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-phenylmethoxypropane-2-thiol;dihydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-phenylmethoxypropane-2-thiol;dihydrochloride can be compared with similar compounds such as:

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-phenylmethoxypropane-2-thiol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S.2ClH/c28-20(16-25-15-18-4-2-1-3-5-18)14-24-10-8-23(9-11-24)13-19-6-7-21-22(12-19)27-17-26-21;;/h1-7,12,20,28H,8-11,13-17H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQXYJIIGSKVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(COCC4=CC=CC=C4)S.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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